molecular formula C16H12F3NO4 B2488482 N-(5-acetyl-6-methyl-2-oxo-2H-pyran-3-yl)-3-(trifluoromethyl)benzenecarboxamide CAS No. 338418-31-8

N-(5-acetyl-6-methyl-2-oxo-2H-pyran-3-yl)-3-(trifluoromethyl)benzenecarboxamide

Cat. No. B2488482
CAS RN: 338418-31-8
M. Wt: 339.27
InChI Key: ALIWAIRQAJJXHV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-(5-acetyl-6-methyl-2-oxo-2H-pyran-3-yl)-3-(trifluoromethyl)benzenecarboxamide involves multiple steps, including acetylation, methylation, and the introduction of a trifluoromethyl group. These processes typically employ reactions like Diels-Alder, amidation, and others tailored to introduce specific functional groups or modify the compound's structure for desired properties (Kondratov et al., 2015).

Molecular Structure Analysis

The molecular structure of similar compounds has been studied through crystallography, revealing insights into their supramolecular interactions, dimerization through hydrogen bonding, and the influence of substituents on their packing and stability (Kranjc et al., 2012). These studies help understand how modifications in the molecular structure can affect the compound's physical and chemical properties.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Crystal Structures : This study focused on the synthesis and crystal structures of related compounds, highlighting the formation of hydrogen-bonded dimers facilitated by interactions between amide and carbonyl moieties (Kranjc et al., 2012).

  • Diels–Alder Reaction for Trifluoromethyl-Containing Compounds : The Diels–Alder reactions with ethyl 3-benzamido-2-oxo-6-(trifluoromethyl)-2H-pyran-5-carboxylate were explored, proving useful for preparing trifluoromethyl-containing aromatic compounds, including 3-aminobenzoic acid derivatives (Kondratov et al., 2015).

Biological and Pharmacological Applications

  • Unexpected Synthesis of Novel 2-Pyrone Derivatives : This study reported the synthesis of novel compounds, including N-(5-acetyl-6-methyl-2-oxo-2H-pyran-4-yl)-N-(2-acetamidophenyl)acetamide, and explored their crystal structures and interactions within tyrosine-protein kinase JAK2 (Sebhaoui et al., 2020).

  • Antimicrobial Activity of Pyranone Derivatives : The antimicrobial activities of 3-hydroxy-4-oxo-4H-pyran-2-carboxamide derivatives were evaluated, with some compounds showing significant antibacterial and antifungal activities (Aytemir et al., 2003).

Chemical Transformations and Derivatives

  • Transformation with Hydrazines : This research involved transforming a 2H-Pyran-2-one derivative with various hydrazines, leading to the formation of N-[5-(1-hydrazonoethyl)-6-methyl-2-oxo-2H-pyran-3-yl]benzamides (Vranicar et al., 2003).

  • Synthesis in Ionic Liquid : A series of 3-(3-hydroxy-6-methyl-4-oxo-4H-pyran-2-yl)-3-phenylpropanamide derivatives were synthesized in an ionic liquid, highlighting a green approach to the synthesis of kojic acid derivatives (Li et al., 2013).

properties

IUPAC Name

N-(5-acetyl-6-methyl-2-oxopyran-3-yl)-3-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3NO4/c1-8(21)12-7-13(15(23)24-9(12)2)20-14(22)10-4-3-5-11(6-10)16(17,18)19/h3-7H,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALIWAIRQAJJXHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=O)O1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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